1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine

Catalog No.
S3092737
CAS No.
565453-20-5
M.F
C11H14F3N3
M. Wt
245.249
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ami...

CAS Number

565453-20-5

Product Name

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine

Molecular Formula

C11H14F3N3

Molecular Weight

245.249

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-1-2-10(16-7-8)17-5-3-9(15)4-6-17/h1-2,7,9H,3-6,15H2

InChI Key

DAVHQAOEZPKBPV-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)C2=NC=C(C=C2)C(F)(F)F

solubility

not available
  • Medicinal Chemistry: The molecule possesses a piperidine ring, a common scaffold found in many biologically active compounds []. The presence of the trifluoromethyl group and the pyridine ring further introduces potential for interaction with biological targets. Research in this area might involve exploring the activity of this compound against various diseases.
  • Ligand Design: The amine group and the aromatic rings suggest potential for this molecule to act as a ligand and bind to specific receptors or enzymes. Studies could involve investigating its binding affinity and selectivity towards targets of pharmaceutical interest [].
  • Chemical Probes: The unique structure of this molecule could be valuable as a chemical probe for studying cellular processes or protein function. Researchers might use it to label or modulate specific biological targets [].

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine is a chemical compound with the molecular formula C11H14F3N3C_{11}H_{14}F_{3}N_{3} and a molecular weight of 245.25 g/mol. This compound features a piperidine ring substituted with a trifluoromethyl group on a pyridine ring, which contributes to its unique chemical properties. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's biological activity and interaction with various biological targets .

, including:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives.
  • Reduction: It can participate in reduction reactions with reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
  • Substitution: The amine group in this compound can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

  • Formation of the Pyridine Derivative: The reaction of 5-(trifluoromethyl)pyridine with piperidine under specific conditions.
  • Purification: The resulting product is purified to obtain the desired compound in high yield and purity.

This method allows for the efficient production of the compound for research and industrial applications .

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine has a wide range of applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in pharmaceutical development.
  • Biology: The compound is investigated for its potential biological activities, including interactions with specific biological targets.
  • Medicine: Ongoing research aims to explore its therapeutic applications, especially in drug discovery and development.
  • Industry: It is utilized in producing specialty chemicals and materials due to its unique properties.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity
5-(Trifluoromethyl)pyridin-2-amine74784-70-60.65
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one801306-55-80.71
N-Methyl-5-(trifluoromethyl)pyridin-2-amines937602-15-80.72
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine132834-56-10.67

These compounds exhibit varying degrees of similarity based on their structural features but may differ significantly in their biological activities and applications. The trifluoromethyl group is a common feature that enhances lipophilicity and potentially alters the pharmacokinetics of these compounds .

Post-War Emergence of Fluorinated Heterocycles

The systematic study of fluorinated heterocycles began in earnest after World War II, driven by advances in fluorine chemistry and the growing recognition of fluorine’s ability to modulate organic molecules’ physicochemical properties. Early work focused on simple three-membered rings like fluorinated oxiranes and aziridines, synthesized via nucleophilic fluorination or direct fluorination of alkenes. For example, hexafluoropropylene oxide (HFPO), a foundational fluorinated oxirane, was first prepared in the 1950s using hydrogen peroxide and aqueous alkali, demonstrating fluorine’s capacity to stabilize reactive intermediates.

By the 1980s, the development of N-fluorinating agents such as N-fluoropyridinium salts and N-fluoroquinuclidinium triflate enabled precise fluorination of nitrogen-containing heterocycles. These reagents facilitated the synthesis of complex fluorinated amines, including piperidine derivatives, by allowing regioselective fluorine incorporation without harsh reaction conditions.

Evolution of Trifluoromethylpyridine Derivatives

Trifluoromethylpyridines emerged as a distinct subclass in the late 20th century, with their electron-withdrawing trifluoromethyl group proving particularly effective at enhancing aromatic ring stability and directing substitution patterns. The integration of pyridine and piperidine moieties, as seen in 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine, became feasible through advances in cross-coupling reactions and catalytic fluorination methods.

Table 1: Key Milestones in Fluorinated Heterocycle Synthesis

YearDevelopmentImpact on Piperidine-Pyridine Derivatives
1964First N-fluoropiperidine synthesisEnabled fluorinated amine scaffolds
19831-Fluoro-2-pyridone as fluorinating agentImproved yields for pyridine fluorination
1990N-Fluorolactams for PET imagingHighlighted biomedical applications
2001Electrophilic fluorocyclisation methodsStreamlined synthesis of complex fluorinated N-heterocycles

XLogP3

1.8

Dates

Last modified: 08-18-2023

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